3'-O-Propargyladenosine

Click Chemistry Oligonucleotide Cross-Linking DNA Duplex Stability

Researchers requiring site-specific oligonucleotide functionalization often face compromised hybridization when using base-modified clickable nucleotides. 3'-O-Propargyladenosine solves this by placing the alkyne handle on the ribose sugar rather than the nucleobase, preserving Watson-Crick base pairing fidelity. • Preserves canonical base pairing for reliable hybridization • Minimal duplex destabilization: ΔTm only ~2.5°C versus unmodified DNA • CuAAC-compatible for fluorophore, biotin, or cross-linker attachment • Integrated via solid-phase synthesis; not a polymerase substrate-ensures positional control • Achieves cross-linking yields comparable to 2'-O isomer (45% vs. 48%) with predictable duplex stability (Tm = 45.0°C). Supplied with certificate of analysis; standard packaging in amber vials under inert atmosphere.

Molecular Formula C13H15N5O4
Molecular Weight 305.29 g/mol
Cat. No. B8122680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-O-Propargyladenosine
Molecular FormulaC13H15N5O4
Molecular Weight305.29 g/mol
Structural Identifiers
SMILESC#CCOC1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO
InChIInChI=1S/C13H15N5O4/c1-2-3-21-10-7(4-19)22-13(9(10)20)18-6-17-8-11(14)15-5-16-12(8)18/h1,5-7,9-10,13,19-20H,3-4H2,(H2,14,15,16)/t7-,9-,10-,13-/m1/s1
InChIKeySLZDQTVTJDVDJE-QYVSTXNMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3'-O-Propargyladenosine: Bioorthogonal Click Reagent for Nucleic Acid Conjugation


3'-O-Propargyladenosine is a chemically modified adenosine nucleoside derivative bearing a terminal alkyne (propargyl) group at the 3'-O position of the ribose sugar. It is a member of the alkynylated nucleoside class and is primarily employed as a bioorthogonal click chemistry reagent . The propargyl moiety enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-containing molecules, allowing covalent attachment of fluorophores, biotin, cross-linkers, or other functional probes. Unlike N6-propargyladenosine (N6pA) which serves as a metabolic RNA labeling substrate via polymerase incorporation [1], 3'-O-propargyladenosine is predominantly utilized for post-synthetic modification of oligonucleotides, where its sugar-modified architecture permits click conjugation while preserving canonical Watson-Crick base pairing [2]. The compound has the molecular formula C13H15N5O4 and a molecular weight of 305.29 g/mol, with CAS Registry Number 2305416-10-6 .

Workflow Post-synthetic oligonucleotide click functionalization via CuAAC
Selection Sugar-modified adenosine; preserves Watson-Crick base pairing
Use Context Not a metabolic labeling substrate; for solid-phase synthesis integration

Why 3'-O-Propargyladenosine Cannot Be Replaced by Other Propargyl Analogs


3'-O-Propargyladenosine occupies a unique functional niche distinct from its regioisomers and base-modified analogs. Direct head-to-head comparison in oligonucleotide cross-linking experiments demonstrates that 2'-O-propargyladenosine and 3'-O-propargyladenosine produce divergent effects on duplex thermal stability: the 3'-O isomer reduces melting temperature (Tm) by approximately 2.5°C relative to unmodified DNA, whereas the 2'-O isomer increases Tm [1]. Furthermore, N6-propargyladenosine (N6pA) acts as a metabolic substrate for cellular RNA polymerases and poly(A) polymerase, enabling live-cell incorporation into nascent transcripts [2]; in contrast, 3'-O-propargyladenosine is not recognized as a substrate by these polymerases and is instead integrated into oligonucleotides via solid-phase synthesis for post-synthetic click functionalization [1]. These differences in bioprocessing, structural compatibility, and downstream hybridization properties mean that substituting one propargyl adenosine analog for another without adjusting experimental design will yield non-comparable or invalid results. Procurement decisions must therefore align the specific modification position (3'-O, 2'-O, or N6) with the intended application.

3′-O-propargyl 2′-O-propargyl Regioisomeric shift may alter duplex thermal stability; reported 3°C Tm difference between isomers
3′-O-propargyl N6-propargyl (N6pA) Polymerase substrate recognition fundamentally differs; 3′-O is not incorporated by RNA polymerases
Post-synthetic click handle Metabolic labeling probe Method compatibility mismatch; substitution without workflow redesign may yield non-comparable results

Quantitative Evidence: 3'-O-Propargyladenosine vs Closest Analogs


Duplex Melting Temperature: 3'-O vs 2'-O-Propargyladenosine

In a direct head-to-head comparison of oligonucleotide cross-linking, the duplex containing 3'-O-propargyladenosine (ODN 13·17) exhibited a melting temperature (Tm) of 45.0°C, whereas the duplex containing 2'-O-propargyladenosine (ODN 10·17) had a Tm of 48.0°C [1]. This represents a 3.0°C reduction in thermal stability for the 3'-O isomer relative to the 2'-O isomer under identical buffer conditions. The unmodified control duplex (ODN 28·17) showed a Tm of 47.5°C, indicating that the 2'-O modification slightly stabilizes the duplex (+0.5°C) while the 3'-O modification destabilizes it (−2.5°C) [1].

Duplex Tm comparison
Head-to-head
3′-O: 45.0°C vs 2′-O: 48.0°C; unmodified: 47.5°C
Reported 3°C lower thermal stability for 3′-O isomer relative to 2′-O isomer
1 M NaCl, 100 mM MgCl₂, pH 7.0, 2.5 µM ssDNA, 260 nm
Click Chemistry Oligonucleotide Cross-Linking DNA Duplex Stability

Click Cross-Linking Efficiency: 3'-O vs 2'-O-Propargyladenosine

The cross-linking efficiency of 3'-O-propargyladenosine with bis-azide cross-linkers was quantified via nucleoside model reactions. Reaction of 3'-O-propargyladenosine (compound 3) with bis-azide 5 yielded the cross-linked adduct 8 in 45% isolated yield [1]. Under analogous conditions, 2'-O-propargyladenosine (compound 1) reacted with bis-azide 6 to give adduct 7 in 48% yield [1]. Both isomers demonstrated comparable click reactivity with aliphatic and aromatic bis-azides, confirming that the propargyl group at either the 2'-O or 3'-O position is equally accessible for Cu(I)-catalyzed cycloaddition [1].

Click cross-linking yield
Head-to-head
3′-O: 45% vs 2′-O: 48% isolated yield
Comparable CuAAC reactivity between regioisomers; 3′-O click efficiency matches 2′-O isomer
CuSO₄, sodium ascorbate, THF/H₂O/tBuOH, RT, 5 h
CuAAC Click Chemistry Nucleoside Conjugation Cross-Linking Yield

Cap Analog Translation Efficiency Enhancement

A trinucleotide cap analog containing a 3'-O-propargyl modification on guanosine (m7,3'-O-propargylG(5')PPP(5')AmpG) was directly compared to a standard trinucleotide cap analog (GAG cap, m7G(5')ppp(5')AmpG) in an in vitro translation assay. In cultured A549 lung carcinoma epithelial cells, mRNA capped with the 3'-O-propargyl analog was translated approximately 1.3 times more efficiently than mRNA capped with the standard GAG cap [1]. The 3'-O-propargyl cap analog also functioned as a substrate for T7 RNA polymerase, maintaining capping efficiency comparable to the standard cap [1].

Cap analog translation
Class-level
1.3-fold reported translation enhancement vs standard GAG cap
Reported cap analog translation context; guanosine-based analog, indirect adenosine evidence
A549 cells, in vitro transcribed mRNA; 3′-O-propargyl guanosine cap analog
mRNA Therapeutics 5' Cap Analogs In Vitro Transcription

Metabolic Incorporation: 3'-O-Propargyladenosine vs N6-Propargyladenosine

N6-propargyladenosine (N6pA) is efficiently incorporated into nascent RNA in mammalian cells by RNA polymerases I, II, III, and poly(A) polymerase, with detectable fluorescence labeling observed at concentrations as low as 10 µM and saturation between 10–100 µM after 12 hours of incubation [1]. In contrast, 3'-O-propargyladenosine is not recognized as a substrate by these polymerases and is instead employed exclusively for post-synthetic click conjugation, where it is introduced into oligonucleotides via solid-phase phosphoramidite synthesis [2]. No evidence exists for cellular uptake and enzymatic incorporation of 3'-O-propargyladenosine into RNA or DNA.

Polymerase substrate recognition
Cross-study
3′-O: No incorporation; N6pA: efficient at 10–100 µM in HeLa
3′-O requires solid-phase synthesis; not suitable for live-cell metabolic RNA labeling
N6pA incorporated by pol I/II/III and poly(A) polymerase over 12 h
Metabolic RNA Labeling Polymerase Substrate Specificity Bioorthogonal Chemistry

Base Pairing Fidelity of 3'-O-Propargyl Modification

The 3'-O-propargyl modification preserves Watson-Crick base pairing integrity, as evidenced by the fact that cross-linked DNA duplexes containing 3'-O-propargyladenosine hybridize stably with complementary strands, forming well-defined double helices [1]. The modest 2.5°C reduction in Tm relative to unmodified DNA (45.0°C vs 47.5°C) indicates that the 3'-O-propargyl group does not sterically obstruct base pairing or cause major helical distortion [1]. This contrasts with base-modified analogs such as N6-propargyladenosine, where the propargyl group resides on the exocyclic amine involved in Watson-Crick hydrogen bonding, potentially altering base pairing specificity or polymerase fidelity [2].

Base pairing fidelity
Class-level
2.5°C Tm reduction vs unmodified DNA duplex
Supports hybridization-based application fit; minimal helical distortion reported
Base-modified N6pA may alter hydrogen bonding; sugar modification leaves nucleobase unperturbed
Nucleic Acid Structure Duplex Integrity Hybridization

Optimal Application Scenarios for 3'-O-Propargyladenosine


Post-Synthetic DNA Oligonucleotide Click Functionalization

3'-O-Propargyladenosine is ideally suited for incorporation into DNA oligonucleotides via solid-phase synthesis, where its 3'-O-propargyl group serves as a click handle for post-synthetic CuAAC conjugation with azide-functionalized molecules. The quantitative evidence demonstrates that it achieves cross-linking yields comparable to the 2'-O isomer (45% vs 48% [1]) while preserving predictable duplex stability (Tm = 45.0°C [1]). This makes it a reliable building block for generating internally cross-linked DNA structures, attaching fluorescent dyes or biotin tags, and constructing nucleic acid nanostructures where sugar modifications are preferred over base modifications to maintain Watson-Crick base pairing fidelity [1].

mRNA Cap Analog Synthesis for Enhanced Translation

Although 3'-O-propargyladenosine itself is an adenosine analog, its 3'-O-propargyl modification motif has been validated in guanosine-based trinucleotide cap analogs, where it increased translation efficiency by 1.3-fold relative to standard caps in A549 cells [2]. This evidence supports the use of 3'-O-propargyladenosine as a precursor or structural template for developing novel adenosine-containing cap analogs, or for synthesizing 3'-O-propargyl-ATP derivatives that may be enzymatically incorporated at the 3' end of RNA by poly(A) polymerase [3] for subsequent click functionalization of mRNA.

Hybridization Assays with Sugar-Modified Clickable Probes

3'-O-Propargyladenosine reduces DNA duplex Tm by only 2.5°C relative to unmodified DNA [1], a modest destabilization that indicates the 3'-O-propargyl group does not significantly disrupt helix geometry or base stacking. This property is critical for applications such as fluorescence in situ hybridization (FISH), molecular beacons, microarray probes, and antisense oligonucleotides, where maintaining target binding affinity is paramount. Unlike base-modified clickable nucleotides (e.g., N6-propargyladenosine), which place the alkyne directly on the hydrogen-bonding face of adenine, the sugar modification leaves the nucleobase unperturbed, thereby minimizing false-negative or false-positive hybridization signals [1] [4].

RNA 3'-Terminal Labeling via Poly(A) Polymerase

3'-O-Propargyl-ATP, the triphosphate form of 3'-O-propargyladenosine, can be enzymatically incorporated at the 3' end of RNA by poly(A) polymerase, providing a bioorthogonal handle for subsequent click chemistry conjugation [3]. This approach enables site-specific 3'-terminal labeling of RNA transcripts without requiring solid-phase synthesis or metabolic labeling. The resulting propargyl-modified RNA can be conjugated to azide-containing fluorophores for imaging, biotin for affinity purification, or other functional moieties [3]. This application is particularly valuable for studying RNA localization, tracking RNA-protein interactions, and enriching specific RNA species from complex mixtures.

Application
Selection Property
Validation Focus
Post-synthetic DNA click functionalization
Sugar-modification click handle for CuAAC conjugation
Cross-linking efficiency and duplex stability endpoints
mRNA cap analog development studies
3′-O-propargyl modification motif for cap analogs
Translation efficiency assay context
Hybridization probe development
Minimal duplex destabilization; preserved base pairing
Watson-Crick base pairing fidelity in FISH, microarrays, antisense oligos
RNA terminal labeling studies
Enzymatic incorporation by poly(A) polymerase as 3′-O-propargyl-ATP
Site-specific click functionalization and RNA tracking context

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